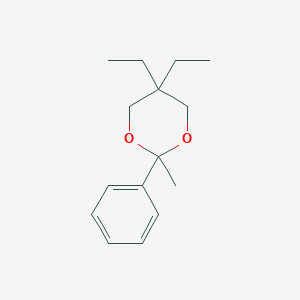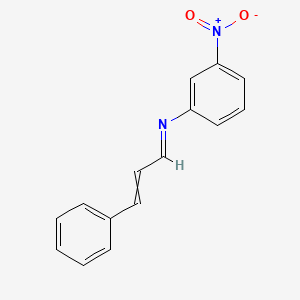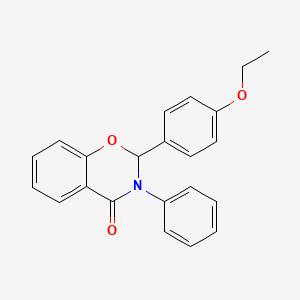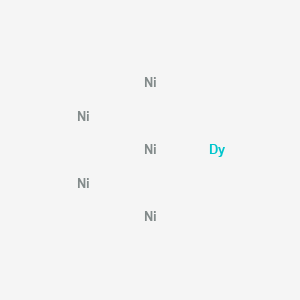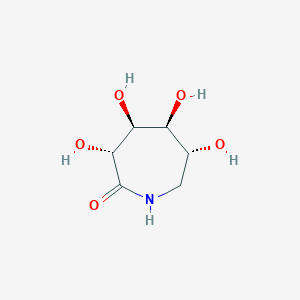
(3R,4S,5S,6R)-3,4,5,6-tetrahydroxyazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S,5S,6R)-3,4,5,6-tetrahydroxyazepan-2-one is a chemical compound with a unique structure characterized by four hydroxyl groups and a lactam ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S,6R)-3,4,5,6-tetrahydroxyazepan-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of protected sugar derivatives, which undergo cyclization and deprotection steps to yield the desired compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S,5S,6R)-3,4,5,6-tetrahydroxyazepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or other reduced derivatives.
Applications De Recherche Scientifique
(3R,4S,5S,6R)-3,4,5,6-tetrahydroxyazepan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of (3R,4S,5S,6R)-3,4,5,6-tetrahydroxyazepan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and lactam ring play crucial roles in its binding to enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one
- (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl benzenecarboperoxoate
Uniqueness
(3R,4S,5S,6R)-3,4,5,6-tetrahydroxyazepan-2-one is unique due to its specific arrangement of hydroxyl groups and the presence of a lactam ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
18908-45-7 |
|---|---|
Formule moléculaire |
C6H11NO5 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
(3R,4S,5S,6R)-3,4,5,6-tetrahydroxyazepan-2-one |
InChI |
InChI=1S/C6H11NO5/c8-2-1-7-6(12)5(11)4(10)3(2)9/h2-5,8-11H,1H2,(H,7,12)/t2-,3+,4+,5-/m1/s1 |
Clé InChI |
REUKDNVLJSOKNV-MGCNEYSASA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@@H]([C@H](C(=O)N1)O)O)O)O |
SMILES canonique |
C1C(C(C(C(C(=O)N1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


